2-Propanoyl-2,3-dihydro-1H-inden-1-one
Description
2-Propanoyl-2,3-dihydro-1H-inden-1-one is an indanone derivative characterized by a ketone group at the 1-position of the indane scaffold and a propanoyl substituent at the 2-position. Indanone derivatives are synthesized via Friedel-Crafts acylation or aldol condensation, as demonstrated in the preparation of intermediates like 2-(4-hydroxybenzylidene)-2,3-dihydro-1H-inden-1-one . Modifications to the indanone scaffold, such as propanoyl substitution, enhance bioactivity by influencing molecular interactions with therapeutic targets like focal adhesion kinase (FAK) or aggrecanase .
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
2-propanoyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C12H12O2/c1-2-11(13)10-7-8-5-3-4-6-9(8)12(10)14/h3-6,10H,2,7H2,1H3 |
InChI Key |
RFFLRSHFPQVRHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CC2=CC=CC=C2C1=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanoyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the decarbonylative cycloaddition of 1H-indene-1,2,3-trione and norbornene via rhodium(I)-catalyzed carbon–carbon bond cleavage . This method utilizes a catalytic system combining [Rh(COD)Cl]2 (5.0 mol%) and rac-BINAP (10 mol%) ligand, which has been found to be optimal for these transformations. Various functional groups are tolerated under standard reaction conditions, making this method versatile.
Industrial Production Methods
Industrial production methods for 2-Propanoyl-2,3-dihydro-1H-inden-1-one typically involve large-scale synthesis using similar catalytic systems as mentioned above. The choice of catalysts and reaction conditions may vary depending on the desired yield and purity of the final product. The scalability of these methods allows for the efficient production of the compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-Propanoyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The propanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-Propanoyl-2,3-dihydro-1H-inden-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Propanoyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity or receptor binding. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Functional Modifications
The pharmacological profile of indanone derivatives is highly dependent on substituents. Key analogs and their properties are summarized below:
Key Observations:
- Anticancer Activity: 2-Propanoyl and diphenylmethylene derivatives exhibit potent anticancer effects. For example, FCY-302 attenuates leukemia and myeloma cell proliferation by modulating oxidative stress pathways , while diphenylmethylene analogs show nanomolar efficacy against solid tumors .
- Psychoactive Properties: Substitution with aminopropyl groups (e.g., 1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine) confers stimulant effects, highlighting the role of nitrogen-containing substituents in neuroactivity .
- Synthetic Flexibility: Chloro-substituted indanones serve as precursors for further functionalization, enabling scalable production of complex derivatives .
Pharmacological Selectivity and Optimization
- Aggrecanase Inhibitors : Derivatives like (2R)-N⁴-hydroxy-2-(3-hydroxybenzyl) analogs demonstrate selectivity for aggrecanase over matrix metalloproteinases (MMPs), crucial for reducing off-target effects in osteoarthritis therapy .
- FAK Inhibition: 7-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-indanone derivatives exhibit FAK inhibition with IC₅₀ values <10 nM, underscoring the importance of heterocyclic extensions for target engagement .
Physicochemical Properties
- Polymorphism: Orthorhombic and triclinic polymorphs of (2E)-2-(2,3-dihydro-1H-inden-1-ylidene)-indanone exhibit distinct molecular volumes (313.5 vs. 309.6 ų), impacting solubility and crystallization .
- Stability: Propanoyl and benzylidene substituents enhance metabolic stability compared to unsubstituted indanones, as observed in pharmacokinetic studies .
Biological Activity
2-Propanoyl-2,3-dihydro-1H-inden-1-one is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and associated biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound is part of the indanone family, characterized by a bicyclic structure featuring a ketone functional group. Its molecular formula is , with a molecular weight of approximately 184.23 g/mol. The structural uniqueness contributes to its reactivity and biological properties.
Research indicates that 2-propanoyl-2,3-dihydro-1H-inden-1-one can interact with various molecular targets involved in critical biological pathways:
- Cell Signaling : The compound may modulate pathways related to apoptosis and inflammation, potentially affecting tumor necrosis factor (TNF) signaling pathways and inhibitors of apoptosis proteins (IAPs) .
- Enzyme Inhibition : Similar compounds have shown promise as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. This inhibition can be beneficial in treating conditions like melasma .
Anticancer Properties
Several studies highlight the compound's potential anticancer properties:
- In Vitro Studies : Derivatives of 2-propanoyl-2,3-dihydro-1H-inden-1-one have been tested for their ability to induce apoptosis in cancer cell lines. For instance, one study demonstrated that these compounds could significantly reduce cell viability in breast cancer cells by inducing apoptotic pathways .
Melanin Biosynthesis Inhibition
The compound has also been investigated for its effects on melanin production:
- Tyrosinase Inhibition : Compounds structurally related to 2-propanoyl-2,3-dihydro-1H-inden-1-one have shown effective inhibition of tyrosinase activity in human melanoma cells. This property positions them as potential agents for skin-whitening applications .
Study on Tyrosinase Inhibition
A study focused on the synthesis and evaluation of various indanone derivatives revealed that certain modifications to the 2-propanoyl structure enhanced tyrosinase inhibitory activity. The most effective derivatives exhibited IC50 values in the submicromolar range against human tyrosinase .
Anticancer Activity Assessment
In another investigation, the anticancer efficacy of 2-propanoyl derivatives was assessed using a panel of cancer cell lines. The results indicated that specific substitutions on the indanone scaffold significantly increased cytotoxicity and induced apoptosis through caspase activation .
Research Findings Summary Table
| Study | Findings | IC50 Values |
|---|---|---|
| Tyrosinase Inhibition | Effective inhibition in human melanoma cells | Submicromolar range |
| Anticancer Activity | Induced apoptosis in breast cancer cells | Varies by derivative |
| Apoptosis Pathway Activation | Increased caspase activity observed | Not specified |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
